molecular formula C27H27NO5 B15109487 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B15109487
M. Wt: 445.5 g/mol
InChI Key: DTPFJTDKDRQKOZ-DHRITJCHSA-N
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Description

The compound "(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate" is a structurally complex molecule featuring:

  • A benzofuran core substituted with a 3-oxo-2,3-dihydro group.
  • A (2E)-methylidene bridge linking the benzofuran to a 1-ethyl-5-methoxyindole moiety.
  • A cyclohexanecarboxylate ester at position 6 of the benzofuran ring.

Its synthesis likely involves cycloaddition or esterification strategies, as seen in analogous compounds .

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C27H27NO5/c1-3-28-16-18(22-14-19(31-2)10-12-23(22)28)13-25-26(29)21-11-9-20(15-24(21)33-25)32-27(30)17-7-5-4-6-8-17/h9-17H,3-8H2,1-2H3/b25-13+

InChI Key

DTPFJTDKDRQKOZ-DHRITJCHSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CCCCC5

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Indole Moiety: Starting from commercially available precursors, the indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

    Benzofuran Synthesis: The benzofuran ring can be constructed via cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Coupling Reactions: The indole and benzofuran intermediates are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote the formation of the desired (2E)-configuration.

    Final Esterification: The cyclohexanecarboxylate group is introduced through esterification reactions, often using cyclohexanecarboxylic acid and appropriate activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzofuran rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under conditions that favor substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its indole and benzofuran components. These moieties are known for their bioactivity, including anti-inflammatory, anticancer, and antimicrobial effects.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may also make it suitable for use in advanced polymer synthesis.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is likely to involve interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the benzofuran component may bind to other protein targets. These interactions can modulate signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Differentiation

The most relevant structural analogue is ethyl 5-hydroxy-2-(5-methoxy-1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3d) , synthesized via Cu(OTf)2-catalyzed cycloaddition . Below is a comparative analysis:

Key Observations:
  • Ester Group : The cyclohexanecarboxylate in the target compound introduces bulkier steric hindrance compared to 3d’s ethyl ester, which could influence receptor binding or metabolic stability.
  • Synthetic Efficiency : The high yield (87%) of 3d suggests that similar strategies (e.g., Cu(OTf)₂ catalysis) could be viable for synthesizing the target compound .

Spectroscopic Characterization Trends

While the target compound’s spectroscopic data are unavailable, analogous indole-benzofuran derivatives are characterized using:

  • 1H-NMR and 13C-NMR : To resolve indole protons (δ 6.5–8.0 ppm), benzofuran carbonyls (δ 160–180 ppm), and ester groups .
  • UV Spectroscopy : For detecting conjugated systems (e.g., indole-benzofuran π-systems) .

Solvent Extraction and Isolation Considerations

For non-polar analogues like the target compound, n-hexane is often preferred for extraction due to its efficiency in isolating lipophilic components . However, polar functional groups (e.g., esters) may necessitate mixed solvents (e.g., ethyl acetate/hexane) for purification, as seen in 3d .

Biological Activity

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule featuring multiple functional groups, including indole and benzofuran structures. These structural elements are known for their diverse biological activities, making this compound a candidate for further pharmacological investigation.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C29H25NO7
Molecular Weight 499.5 g/mol
IUPAC Name [(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate
Functional Groups Indole, Benzofuran, Cyclohexanecarboxylate

Anticancer Properties

Research indicates that compounds with indole and benzofuran moieties often exhibit significant anticancer activity. The presence of the indole ring enhances the potential for interaction with biological targets involved in cancer cell proliferation and apoptosis. For instance, studies have shown that similar compounds activate caspase pathways, leading to increased apoptosis in cancer cells.

In vitro studies demonstrate that derivatives of this compound can induce apoptosis in various cancer cell lines, showing promise as potential anticancer agents. For example, compounds structurally related to this one have been observed to significantly increase caspase-3 activity in HepG2 liver cancer cells, suggesting a mechanism of action that involves the activation of apoptotic pathways .

Antimicrobial Activity

The benzofuran core is also associated with antimicrobial properties. Compounds similar to this one have shown efficacy against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be explored for its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Predictive models based on structure-activity relationships suggest that the unique combination of the indole and benzofuran structures contributes to a broad spectrum of biological activities. The SAR analysis indicates that modifications to the indole or benzofuran components can significantly influence the biological activity of the compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and therapeutic potential:

  • Antitumor Activity : A study evaluated a series of indole derivatives, revealing that specific substitutions on the indole ring enhanced antitumor activity significantly compared to unsubstituted analogs .
  • Enzymatic Assays : Enzymatic assays demonstrated that related compounds inhibited key enzymes involved in cancer metabolism, reinforcing their potential as therapeutic agents .
  • In Vivo Studies : Preliminary in vivo studies showed promising results in animal models, where similar compounds reduced tumor growth and improved survival rates .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies using techniques such as molecular docking simulations can provide insights into binding affinities and specific interactions with target proteins.

Q & A

Q. What mechanistic insights explain unexpected byproducts during cyclization?

  • Hypothesis : Competing pathways (e.g., Friedel-Crafts alkylation vs. cyclization) may occur. Use kinetic studies (variable-temperature NMR) to identify intermediates.
  • Mitigation : Adjust catalyst loading (e.g., reduce BF₃ concentration) to suppress side reactions .

Methodological Best Practices

  • Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallize the final product from ethanol/water .
  • Quality Control : Validate synthetic steps with HRMS and elemental analysis.

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